Avarone A

Antileukemic Cytostatic In vivo efficacy

Avarone A (3′-hydroxyavarone, CAS 130203-67-7) is a sesquiterpene quinone belonging to the avarol/avarone redox couple originally isolated from the Mediterranean marine sponge Dysidea avara. Its structure features a 2-hydroxy-1,4-benzoquinone moiety linked to a rearranged drimane sesquiterpene skeleton, with the oxidized quinone form conferring distinct electrophilic reactivity compared to its hydroquinone counterpart avarol.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 130203-67-7
Cat. No. B12798564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvarone A
CAS130203-67-7
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C
InChIInChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1
InChIKeyRQEBMLJSOUMSIH-FEHMIHBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avarone A (CAS 130203-67-7): A Marine Sesquiterpene Quinone with Multi-Target Pharmacological Differentiation


Avarone A (3′-hydroxyavarone, CAS 130203-67-7) is a sesquiterpene quinone belonging to the avarol/avarone redox couple originally isolated from the Mediterranean marine sponge Dysidea avara [1]. Its structure features a 2-hydroxy-1,4-benzoquinone moiety linked to a rearranged drimane sesquiterpene skeleton, with the oxidized quinone form conferring distinct electrophilic reactivity compared to its hydroquinone counterpart avarol [2]. Avarone A has been identified as one of the most potent members of the avarone structural sub-class across multiple therapeutic target areas, including antileukemic, anti-glioma, dual PTP1B/AKR1B1 inhibitory, and anti-HIV-1 reverse transcriptase activities [3][4].

Why Avarone A Cannot Be Substituted by Avarol or Other In-Class Sesquiterpene Quinones


Avarone A and its reduced form avarol constitute a quinone/hydroquinone redox couple that, despite their structural interconversion, exhibit profoundly divergent biological potency, target selectivity, and therapeutic index in experimental systems [1]. Avarone A consistently outperforms avarol by 1.5- to 6.7-fold in quantitative cytotoxicity, enzymatic inhibition, and in vivo efficacy assays, while also displaying a distinct multi-target profile (e.g., dual PTP1B/AKR1B1 inhibition not observed with avarol at comparable concentrations) [2][3]. Furthermore, even minor structural modifications—such as methylation at the 3′- or 4′-amino position or reduction of the quinone ring—result in significant loss of antileukemic and enzymatic inhibitory activity, underscoring that the precise oxidized quinone architecture of Avarone A is a non-negotiable pharmacophoric requirement [1][4]. Consequently, generic substitution with avarol, simple benzoquinones, or other sesquiterpene quinone analogs cannot reproduce the same potency, selectivity, or therapeutic index, making compound-specific procurement essential for reproducible research.

Avarone A Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Superior Antileukemic Potency and In Vivo Curative Rate of Avarone A vs. Avarol in L5178Y Lymphoma Model

Avarone A demonstrates significantly higher antileukemic potency than its direct hydroquinone counterpart avarol. In vitro, avarone A inhibited L5178Y mouse lymphoma cells with an IC50 of 0.62 µM, compared to avarol's IC50 of 0.93 µM—a 1.5-fold greater potency [1]. The cytostatic selectivity for lymphoma cells was pronounced: activity against L5178Y cells was 13- to 14-fold higher than against HeLa cells and 40- to 43-fold higher than against human melanoma cells, while non-tumor human fibroblasts and gingival cells were highly resistant [1]. In vivo, at 10 mg/kg i.p. once daily for 5 days, avarone A was curative in approximately 70% of leukemia-bearing mice, versus only 20% for avarol [1]. The therapeutic index for avarone A was calculated at 11.7, compared to 4.5 for avarol [1]. Avarone A increased life span over controls by 146% when treatment began 1 day after tumor implantation and by 87% when delayed until day 8; avarol was significantly less effective in both regimens [1].

Antileukemic Cytostatic In vivo efficacy

Highest Anti-Glioma Activity Among Avarol/Avarone Redox Couple and Clinical Comparators Temozolomide and Doxorubicin

In the first head-to-head screening against human malignant glioma U-251 MG cells, avarone A achieved the lowest IC50 among all tested agents: 0.68 ± 0.04 µM at 96 h, surpassing both its redox partner avarol and the clinical standards temozolomide and doxorubicin [1]. Critically, avarone A induced substantially less DNA damage (123% of untreated control) than doxorubicin (299% of control) while maintaining superior cytotoxicity, and showed no detectable cytotoxicity against normal human foetal lung fibroblast MRC-5 cells (IC50 > 100 µM), yielding a selectivity index exceeding 147 [1].

Glioblastoma Brain tumor DNA damage selectivity

PTP1B/AKR1B1 Dual Target Inhibition: Avarone A is 6.3- to 6.7-Fold More Potent than Avarol

Avarone A was identified as the most potent dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1) within a series including avarol, 3-methylaminoavarone, 4-methylaminoavarone, p-benzoquinone, and dysidine [1]. Against PTP1B, avarone A exhibited an IC50 of 6.7 ± 0.6 µM, compared to avarol at 42.2 ± 18 µM—a 6.3-fold improvement. Against AKR1B1, avarone A achieved an IC50 of 0.078 ± 0.017 µM (78 nM), versus avarol at 0.52 ± 0.19 µM—a 6.7-fold improvement. Additionally, avarone A improved insulin sensitivity and mitochondrial activity in C2C12 myotube cells, and acted as an insulin-mimetic agent when administered alone [1]. The dual-target profile is unique within this chemical series: avarol shows potent AKR1B1 inhibition but weak PTP1B inhibition, while the methylamino derivatives show severely compromised AKR1B1 activity (IC50 values of 62–73 µM) [1].

Type 2 diabetes PTP1B inhibitor Aldose reductase inhibitor Multitarget drug

HIV-1 Reverse Transcriptase Inhibition: Avarone A is Among the Most Potent Members of the Avarol/Avarone Structural Class

In a systematic structure-activity analysis of avarol and avarone derivatives against HIV-1 reverse transcriptase (RT), avarone A (together with avarone B, avarone E, and avarol F) was designated as one of the most potent substances, indiscriminately inhibiting the RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and ribonuclease H activities of HIV-1 RT [1]. The inhibition of DNA polymerase activity was characterized as non-competitive with respect to both template-primer and deoxynucleotide-triphosphate substrates [1]. In a separate study in HTLV-III-infected H9 cells, avarone (the broader avarone structural class, of which avarone A is the most potent oxidized congener) blocked viral replication, achieving approximately 80% inhibition of RT activity and blocking expression of p24 and p17 gag proteins in a dose-dependent manner [2]. The structure-activity data specifically implicate the hydroxyl group at the ortho position to the carbonyl group on the quinone ring—a structural feature present in avarone A—as critical for RT inhibitory activity [1].

HIV-1 reverse transcriptase Antiviral Non-competitive inhibition

Antifouling Settlement Inhibition: Avarone A Demonstrates Consistent EC50 Potency Across Marine Biofouling Assays

In a comprehensive antifouling evaluation against the cyprid settlement stage of the barnacle Balanus amphitrite, avarone A exhibited an EC50 value between 1 and 5 µg/mL (approximately 3.0–15.2 µM based on MW 328.45), placing it in the moderately active tier alongside synthetic thioether derivatives 5, 6, and 8 [1]. In comparison, avarol and the synthetic derivatives 3 and 7 showed superior potency with EC50 values below 1 µg/mL, while compound 4 (3′,4′-ethylenedithioavarone) was the least active with an EC50 of 26.22 µg/mL [1]. Avarone A also demonstrated antibacterial activity against marine bacteria including Cobetia marina, Marinobacterium stanieri, Vibrio fischeri, and Pseudoalteromonas haloplanktis, and antifungal activity against four marine fungal species [1]. The therapeutic ratio (LC50/EC50) for barnacle larvae was assessed, providing a basis for prioritizing compounds with acceptable toxicity margins for coating applications [1].

Antifouling Settlement inhibition Barnacle Marine natural product

Antiplatelet Activity: Avarone A Inhibits Platelet Aggregation More Potently than Avarol Across All Agonist Classes

In a comparative study on human platelet aggregation, avarone A exerted antiplatelet activity both on platelet-rich plasma and, to a greater extent, on washed platelets, inhibiting the aggregatory process triggered by all agonists tested including arachidonic acid, A23187, adenosine 5′-diphosphate (ADP), platelet-activating factor (PAF), and the thromboxane A2 mimetic U46619 [1]. The highest inhibitory potency was observed with arachidonic acid and A23187 as stimulating agents. For ADP, PAF, and U46619, the antiaggregatory effect was more pronounced on the second wave of aggregation. Critically, inhibition of aggregation paralleled suppression of thromboxane B2 formation [1]. Avarol also exhibited antiplatelet activity, but its inhibitory potency was described as 'much lower' than that of avarone A [1]. In a separate anti-inflammatory study, avarol showed IC50 values of 0.6 µM and 1.4 µM for inhibition of leukotriene B4 and thromboxane B2 release, respectively, in A23187-stimulated rat peritoneal leukocytes, with avarone showing slightly lower potency in that specific eicosanoid release context, confirming that the relative potency of the redox couple is assay- and endpoint-dependent [2].

Antiplatelet Thrombosis Thromboxane B2 Cardiovascular

Avarone A: Evidence-Anchored Research and Industrial Application Scenarios


Antileukemic Lead Discovery and In Vivo Proof-of-Concept Studies

Based on the demonstrated 1.5-fold superior in vitro potency against L5178Y lymphoma cells (IC50 0.62 µM vs. 0.93 µM for avarol) and the 3.5-fold higher in vivo curative rate (70% vs. 20%) with a therapeutic index of 11.7 [1], Avarone A is the logical starting material for medicinal chemistry optimization campaigns targeting hematological malignancies. Researchers should prioritize Avarone A over avarol when designing in vivo efficacy studies in syngeneic or xenograft leukemia models, as the higher therapeutic index directly translates to lower compound consumption and reduced animal numbers required to achieve statistical significance. The established structure-activity relationship indicating that modifications of the quinone ring or terpenoid double bond abolish activity further mandates procurement of the authentic, unmodified Avarone A scaffold for fragment-based or diversity-oriented synthesis approaches [1].

Glioblastoma Multiforme (GBM) Chemotherapeutic Scaffold Development

Avarone A's unique combination of sub-micromolar anti-glioma potency (IC50 0.68 ± 0.04 µM against U-251 MG cells), 2.4-fold lower DNA damage than doxorubicin, and complete sparing of normal MRC-5 fibroblasts (IC50 > 100 µM, selectivity index > 147) [1] positions it as a high-priority procurement candidate for CNS drug discovery programs seeking brain tumor-selective chemotypes. Unlike temozolomide and doxorubicin—which lack this selectivity profile—Avarone A enables medicinal chemists to initiate lead optimization from a scaffold with pre-validated tumor-versus-normal differential cytotoxicity. Programs focused on blood-brain barrier penetrant quinone-based therapeutics should specifically requisition Avarone A rather than avarol or generic quinone mixtures to ensure reproducibility of the documented selectivity window [1].

Multitarget Diabetes Drug Design Targeting PTP1B and AKR1B1

Avarone A is the only sesquiterpene quinone in its structural series to combine potent PTP1B inhibition (IC50 6.7 ± 0.6 µM) with sub-micromolar AKR1B1 inhibition (IC50 78 ± 17 nM), achieving a dual-target profile that neither avarol nor the methylamino congeners can replicate [1]. This evidence supports the procurement of Avarone A as a validated dual-target hit for designed multiple ligand (DML) strategies against type 2 diabetes and its complications. Diabetes pharmacology groups should select Avarone A over avarol (PTP1B IC50 42.2 µM; no functional insulin-mimetic activity reported) or 4-methylaminoavarone (AKR1B1 IC50 62 µM) for cell-based insulin signaling pathway assays in C2C12 myotubes, where Avarone A has already demonstrated both insulin-sensitizing and insulin-mimetic effects [1].

Marine Antifouling Coating Formulation and SAR Diversification

With a well-characterized EC50 of 1–5 µg/mL against Balanus amphitrite cyprid settlement and demonstrated broad-spectrum activity against marine bacteria and fungi, Avarone A serves as a defined-potency scaffold for antifouling coating development [1]. Industrial researchers developing environmentally compliant antifouling additives should procure Avarone A as the reference standard for SAR campaigns, given that the synthetic thioether derivatives (compounds 5–8) derived from Avarone A exhibit tunable potency profiles ranging from EC50 < 1 µg/mL to 26.22 µg/mL [1]. The availability of this potency range through controlled chemical diversification of a single scaffold—coupled with the documented therapeutic ratio analysis for barnacle larvae—makes Avarone A the strategic starting material for iterative structure–activity optimization aimed at balancing efficacy and ecotoxicological safety in commercial antifouling formulations [1].

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